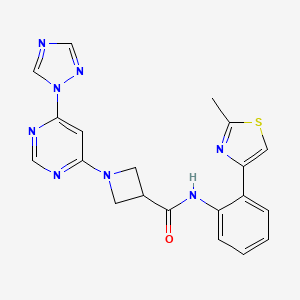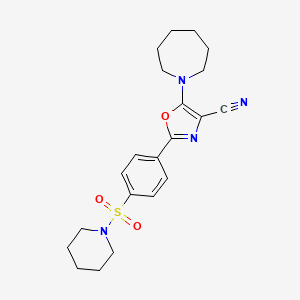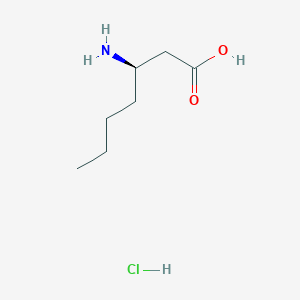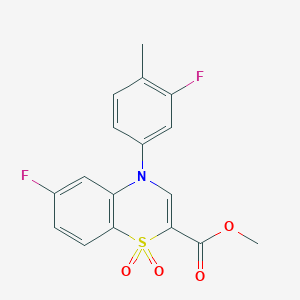![molecular formula C18H13ClFN3O3S B2508864 2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide CAS No. 681265-98-5](/img/structure/B2508864.png)
2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a heterocyclic derivative that is likely to possess a complex structure due to the presence of multiple substituents and functional groups. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyrazole moiety and chloro-fluoro substituted benzamide.
Synthesis Analysis
The synthesis of related pyrazoline derivatives is described in the first paper, where 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides are used as starting materials. These starting materials are prepared from 5-chloroanisic acid. The synthesis involves the reaction of these compounds with methylhydrazine or phenylhydrazine to afford benzamides. Further reaction with hydrazine hydrate in dioxane yields pyrazoline derivatives, which can be acetylated to produce N-acetyl analogues. Secondary amines and paraformaldehyde are used to synthesize N-substituted pyrazoline derivatives .
Molecular Structure Analysis
The molecular structure of the compound is expected to be characterized by the presence of a pyrazol-3-yl group attached to a benzamide moiety, with additional substituents such as chloro and fluoro groups. The structure is likely to be confirmed by chemical and spectroscopic evidence, as is the case with the compounds synthesized in the first paper .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include acylation, substitution, and cyclization reactions. The acryloyl derivatives are reacted with hydrazine to form pyrazoline derivatives, which can undergo further chemical modifications such as acetylation and N-substitution with secondary amines . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic heterocycles with electron-withdrawing groups such as chloro and fluoro. These properties may include moderate to high stability, potential biological activity due to the presence of the pyrazole moiety, and solubility characteristics influenced by the substituents present on the benzamide and pyrazole rings .
The second paper discusses the synthesis of a different chloro-fluoro substituted pyrazole derivative, which serves as a key intermediate in the production of herbicides. The synthesis involves oxidation and hydrolysis steps, with a total yield of 71.6% . Although this paper does not directly relate to the compound of interest, it provides insight into the synthetic routes and challenges associated with chloro-fluoro substituted heterocycles.
Applications De Recherche Scientifique
Anti-Cancer Activity
Fluoro substituted benzo and benzothieno compounds have been studied for their anti-cancer activities. Specifically, compounds showing structural similarities to the given molecule have been tested against various cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibited anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, suggesting potential applications in cancer therapy (Hammam et al., 2005).
Antiviral and Cytotoxic Activities
Compounds with pyrazole and isoxazole bases have shown antiviral activities against Herpes simplex virus type-1 (HSV-1) and exhibited cytotoxic activities. This points to potential research applications in developing antiviral agents and studying their mechanisms of action (Dawood et al., 2011).
Anti-inflammatory Activities
Studies on substituted pyrazole derivatives have revealed significant anti-inflammatory activities. This suggests that structurally similar compounds to 2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide could be explored for their potential applications in treating inflammatory diseases (Abdulla et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have demonstrated promising antimicrobial analogs. These studies highlight the compound's potential application in developing new antimicrobial agents, particularly those with enhanced activity due to the presence of fluorine atoms (Desai et al., 2013).
Peripheral Benzodiazepine Receptor Studies
Fluoroethoxy and fluoropropoxy substituted compounds have been synthesized for studying peripheral benzodiazepine receptors (PBRs), indicating their use in research related to neurodegenerative disorders and the development of imaging agents for PBR expression (Fookes et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-13-7-4-8-14(20)16(13)18(24)21-17-12-9-27(25,26)10-15(12)22-23(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJNGGQMIKNCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)




![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)


![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)